molecular formula C9H5Br2NS B1404119 2-Bromo-4-(4-bromophenyl)thiazole CAS No. 98591-51-6

2-Bromo-4-(4-bromophenyl)thiazole

Cat. No. B1404119
CAS RN: 98591-51-6
M. Wt: 319.02 g/mol
InChI Key: WIHGWLVPWHPMIF-UHFFFAOYSA-N
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Description

“2-Bromo-4-(4-bromophenyl)thiazole” is a chemical compound with the molecular formula C9H5Br2NS. It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(4-bromophenyl)thiazole” was confirmed by physicochemical and spectral characteristics . Thiazole rings are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-(4-bromophenyl)thiazole” include a molecular weight of 272.18500, a density of 1.768g/cm3, a boiling point of 376.2ºC at 760 mmHg, and a melting point of 220-224ºC .

Scientific Research Applications

Antibacterial and Antifungal Activities

Thiazole derivatives have been synthesized and screened for their potential antibacterial and antifungal properties. A series of 2,4-disubstituted thiazoles showed promising results in combating bacterial and fungal pathogens .

Anticancer Activity

Research has indicated that thiazole compounds, including those with a 4-bromophenyl group, exhibit anticancer activity. These compounds have been tested against human breast adenocarcinoma cell lines (MCF7) and have shown effectiveness comparable to standard drugs like 5-fluorouracil .

Antitumor Activity

Some thiazole derivatives have demonstrated potent antitumor effects. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported to have cytotoxicity activity on various human tumor cell lines, including prostate cancer .

Antioxidant Activity

Thiazole compounds are also being explored for their antioxidant properties. Recent studies have included the synthesis of triazole and pyrazole containing thiazole derivatives, which were evaluated for their antioxidant capabilities alongside antimicrobial activities .

Molecular Docking Studies on COVID-19

The versatility of thiazole derivatives extends to their use in molecular docking studies. Researchers have investigated the interaction of these compounds with COVID-19 proteins to assess their potential as therapeutic agents .

Safety and Hazards

The safety data sheet for “2-Bromo-4-(4-bromophenyl)thiazole” indicates that it may be acutely toxic if swallowed and may cause skin irritation and serious eye damage . It’s recommended to avoid inhalation, skin contact, and eye contact, and to use the compound only in well-ventilated areas .

Future Directions

Thiazole derivatives, including “2-Bromo-4-(4-bromophenyl)thiazole”, have shown promising results in in vitro antimicrobial and anticancer activity tests . This suggests potential future directions for the development of new antimicrobial agents and chemotherapeutic drugs .

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-4-(4-bromophenyl)thiazole are pathogenic bacteria and fungi, as well as cancer cells . Specifically, it has been found to exhibit promising antimicrobial activity against various strains . Additionally, it has shown anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

The compound interacts with its targets by binding to specific proteins within the cells. In the case of cancer cells, it may inhibit cell proliferation .

Biochemical Pathways

It is likely that it interferes with essential cellular processes, such as dna replication or protein synthesis, leading to cell death .

Pharmacokinetics

The compound has shown promising adme properties in molecular docking studies . This suggests that it may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The result of the action of 2-Bromo-4-(4-bromophenyl)thiazole is the death of the targeted cells. In the case of bacteria and fungi, this leads to the resolution of the infection . In the case of cancer cells, this could potentially lead to the shrinkage of tumors .

Action Environment

The action of 2-Bromo-4-(4-bromophenyl)thiazole can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s absorption and distribution .

properties

IUPAC Name

2-bromo-4-(4-bromophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHGWLVPWHPMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2-(4-bromophenyl)-2-oxoethyl thiocyanate (5.12 g, 20.0 mmol), prepared in the previous step, in 30 mL of 30% hydrogen bromide in acetic acid was stirred under nitrogen at room temperature for 7 h. The yellow suspension was poured into 200 mL of 1 N NaOH (exotherm) and the mixture stirred at room temperature for 17 h. The solid present was collected by filtration, rinsed with water, ice-cold ethanol, hexane and then dried under high vacuum to give 2-bromo-4-(4-bromophenyl)-1,3-thiazole (5.36 g, 84%) as a light yellow solid, mp 117-119° C.; MS (ES) m/z 318/320/322 [M+H]+.
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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